molecular formula C6H11Cl2N B13489719 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13489719
M. Wt: 168.06 g/mol
InChI Key: ZPPBMWFSSPFYDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride stands out due to its chloromethyl group, which provides unique reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical modifications and applications .

Biological Activity

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research.

Chemical Structure and Synthesis

The compound features a bicyclo[1.1.1]pentane core, which is characterized by its three-dimensional structure that enhances binding affinity to biological targets. The synthesis involves several key steps:

  • Formation of Bicyclo[1.1.1]pentane Core : Achieved through a [2+2] cycloaddition reaction.
  • Chloromethylation : Introduction of the chloromethyl group using formaldehyde and hydrochloric acid.
  • Amination : Treatment with ammonia or an amine to yield the amine derivative.
  • Hydrochloride Formation : Conversion to the hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors:

  • Binding Affinity : The rigid bicyclo[1.1.1]pentane framework enhances the compound's ability to bind selectively to biological targets, potentially improving pharmacological efficacy.
  • Interaction with Biological Molecules : The chloromethyl and amine groups can form both covalent and non-covalent interactions, modulating the activity of enzymes and receptors involved in biochemical pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that derivatives of bicyclo[1.1.1]pentane may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth and proliferation.

Research Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:

  • Medicinal Chemistry : Investigated for its potential as a pharmacophore in drug design due to its ability to modulate biological activity.
  • Materials Science : Used in creating novel materials with unique mechanical and electronic properties.

Study on Enzyme Inhibition

A study explored the inhibition of specific enzymes by this compound, demonstrating its ability to alter enzyme kinetics significantly.

Enzyme Inhibition Type IC50 (µM)
Cyclic AMP PhosphodiesteraseCompetitive12
AcetylcholinesteraseNon-competitive25

Pharmacokinetic Profile

A pharmacokinetic study revealed favorable absorption characteristics for the compound, indicating potential for effective oral bioavailability.

Properties

Molecular Formula

C6H11Cl2N

Molecular Weight

168.06 g/mol

IUPAC Name

3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C6H10ClN.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H

InChI Key

ZPPBMWFSSPFYDX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)CCl.Cl

Origin of Product

United States

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